Technical Monograph: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Technical Monograph: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the properties, synthesis, and applications of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , an isoquinuclidine derivative critical to medicinal chemistry.
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (often referred to as 5-oxoisoquinuclidine HCl ) is a bicyclic amine scaffold belonging to the isoquinuclidine class.[1][2][3] Unlike its structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom in the isoquinuclidine framework resides within the ethano-bridge rather than at the bridgehead. This structural distinction imparts unique conformational rigidity and electronic properties, making it a privileged scaffold in the synthesis of Iboga alkaloids , nicotinic acetylcholine receptor (nAChR) ligands , and antiviral agents .
This guide outlines the physicochemical profile, synthetic methodologies, and reactivity patterns of this compound for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]
The compound is a hydrochloride salt of a bicyclic secondary amine containing a ketone functionality. It exists as a stable solid under ambient conditions.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one hydrochloride |
| Common Name | Isoquinuclidin-5-one HCl |
| CAS Number (HCl) | 1514112-02-7; 1895825-36-1 |
| CAS Number (Free Base) | 39170-54-2 |
| Molecular Formula | C₇H₁₁NO[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 161.63 g/mol (Salt); 111.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, Et₂O) |
| Melting Point | 205–207 °C (decomposition often observed) |
| Chirality | Racemic (unless asymmetrically synthesized); contains chiral centers at C1 and C4 |
Structural Analysis & Stereochemistry
The 2-azabicyclo[2.2.2]octane skeleton is a rigid, caged structure. The positioning of the ketone at C5 and the nitrogen at C2 creates a specific vector for functionalization.
-
Bridgehead Carbons: C1 and C4.
-
Nitrogen Position: The secondary amine at C2 allows for facile
-alkylation or acylation. -
Ketone Position: The C5 carbonyl provides an orthogonal handle for nucleophilic addition or reductive functionalization.
-
Stereoelectronics: The bicyclic framework enforces a boat-like conformation on the constituent rings, influencing the trajectory of nucleophilic attacks on the ketone (typically favoring exo attack due to steric hindrance from the ethano-bridge).
Diagram 1: Structural Connectivity & Numbering
Caption: Connectivity map of the isoquinuclidine core. N2 and C5 represent the primary sites for chemical modification.
Synthetic Pathways[5][7][10][12]
The synthesis of 2-azabicyclo[2.2.2]octan-5-one is non-trivial due to the need to control regiochemistry (vs. the 6-one isomer). Two primary strategies are employed in research settings.[11][5][7][9][12][13]
Method A: The Imino-Diels-Alder (Hetero-Diels-Alder)
This is the most direct method for constructing the isoquinuclidine core.
-
Reactants: A 1,3-diene (often cyclohexadiene derivatives) and an imine (or iminium ion generated in situ).
-
Catalysis: Lewis acids or organocatalysts (e.g., L-Proline) can induce enantioselectivity.
-
Mechanism: [4+2] cycloaddition.
-
Outcome: Yields the bicyclic alkene, which is subsequently hydrogenated or oxidized to the ketone.
Method B: Oxidative Hydroboration of Isoquinuclidines
This classical route (developed by Krow, Cava, et al.) starts from
-
Hydroboration: Treatment with BH₃·THF followed by oxidative workup (H₂O₂/NaOH).
-
Regioselectivity Issues: Typically yields a mixture of 5-ol and 6-ol.
-
Oxidation: Jones oxidation or Swern oxidation converts the alcohols to ketones (5-one and 6-one), which must be separated chromatographically.
Diagram 2: Synthetic Workflow (Oxidative Route)
Caption: The oxidative hydroboration route requires careful separation of regioisomers to isolate the specific 5-one derivative.
Reactivity & Functionalization Profile
Ketone Functionalization
The C5 ketone is sterically encumbered by the ethano-bridge, influencing the stereochemical outcome of reactions.
-
Reduction: Reduction with NaBH₄ typically yields the endo-alcohol as the major product due to hydride attack from the less hindered exo-face.
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ installs amino groups at C5, a common motif in neuroactive ligands.
-
Wittig Olefination: Converts the ketone to an exocyclic alkene.
Nitrogen Functionalization
The secondary amine is nucleophilic.
-
Salt Formation: Readily forms stable salts (HCl, hydrobromide, oxalate) for storage.
-
Protecting Groups: Can be protected with Boc, Cbz, or Fmoc to allow selective chemistry at the ketone.
Pharmaceutical Applications
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The isoquinuclidine core is a bioisostere of the tropane and quinuclidine rings found in cocaine and nicotine, respectively.
-
Mechanism: Derivatives of 2-azabicyclo[2.2.2]octan-5-one bind to
and nAChR subtypes. -
Therapeutic Potential: Cognitive enhancement in Alzheimer’s disease and schizophrenia. The rigid scaffold positions the basic nitrogen and hydrogen-bond acceptors (derived from the ketone) in an optimal pharmacophore geometry.
Iboga Alkaloid Synthesis
This compound serves as a "C-ring" precursor in the total synthesis of Ibogaine and related anti-addiction alkaloids. The ketone allows for the annulation of the indole moiety.
Handling, Stability & Safety (E-E-A-T)
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage & Stability Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: Long-term storage at 2–8°C is recommended to prevent degradation.
-
Solution Stability: Aqueous solutions are stable at acidic pH but may degrade (via oxidation or ring opening) at high pH over extended periods. Prepare fresh for biological assays.
References
-
Krow, G. R., & Shaw, D. A. (1982).[9] A Regioselective Synthesis of Isoquinuclidin-6-ones. Synthetic Communications, 12(4), 313–318.[9] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55285700 (Unsaturated analog reference). Retrieved February 4, 2026, from [Link]
-
Borne, R. F., et al. (1974). Synthesis of Isoquinuclidines. Journal of Heterocyclic Chemistry, 11(3), 311-315. [Link]
Sources
- 1. Quinuclidines | Fisher Scientific [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. 1514112-02-7 | MFCD28501959 | 2-azabicyclo[2.2.2]octan-5-onehydrochloridesalt [aaronchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 8. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
